molecular formula C12H10ClN3O2 B1452232 1-(2-chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1154372-57-2

1-(2-chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No. B1452232
CAS RN: 1154372-57-2
M. Wt: 263.68 g/mol
InChI Key: JJRBRDQMNYQRHA-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid, also known as CCTA, is an organic compound that is widely used in the synthesis of various pharmaceuticals and other compounds. CCTA is a versatile compound that can be synthesized in a variety of ways and has a wide range of potential applications in scientific research and laboratory experiments.

Scientific Research Applications

Anticancer Applications

Chalcone derivatives: , which share a similar structural motif to the compound , have been studied for their anticancer properties . These compounds have shown promise in suppressing breast carcinoma through cell cycle arrests and apoptosis. The unique structure of these molecules, including the triazole ring present in the compound you’re interested in, allows for the potential development of new anticancer drugs with specific mechanisms of action against various cancer cell lines.

Antimicrobial Activity

The structural analogs of the compound have demonstrated significant antimicrobial activity . This includes potential applications in combating bacterial and fungal infections. The presence of the chlorophenyl group, as seen in the compound, is often associated with enhanced antimicrobial efficacy, which can be leveraged in the development of new antibiotics or antifungal agents.

Pharmacological Significance

In pharmacology, compounds with the triazole moiety are of great interest due to their diverse biological activities. They are explored for their roles in drug discovery and development . The compound’s structure could be a key player in synthesizing new pharmacophores with high affinity to multiple receptors, leading to the development of novel therapeutic agents.

Biochemical Research

In biochemical research, the compound’s derivatives could be used to study enzyme inhibition and signal transduction pathways . The triazole core is known to interact with various enzymes, potentially offering insights into enzyme mechanics and the design of enzyme inhibitors.

Agricultural Chemistry

Compounds with a triazole ring, similar to the one , are used in agriculture to develop plant growth regulators and pesticides . The chlorophenyl component is particularly noted for its role in the synthesis of compounds with herbicidal and fungicidal properties.

Environmental Science

In environmental science, derivatives of this compound could be utilized in the detoxification of pollutants . For instance, catalytic reductive dechlorination processes involving similar compounds have been employed to reduce the toxicological effects of contaminated wastewater, thereby enhancing the performance of biological wastewater treatment systems.

properties

IUPAC Name

1-(2-chlorophenyl)-5-cyclopropyl-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O2/c13-8-3-1-2-4-9(8)16-11(7-5-6-7)14-10(15-16)12(17)18/h1-4,7H,5-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRBRDQMNYQRHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NN2C3=CC=CC=C3Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid
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1-(2-chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid
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1-(2-chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid
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1-(2-chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid
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1-(2-chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid
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1-(2-chlorophenyl)-5-cyclopropyl-1H-1,2,4-triazole-3-carboxylic acid

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